molecular formula C6H8N2O4 B034317 (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid CAS No. 103365-69-1

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid

Cat. No. B034317
M. Wt: 172.14 g/mol
InChI Key: GWHDGNNXTNENIF-VKHMYHEASA-N
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Description

  • (S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a cyclic amino acid that has been isolated from halophilic phototrophic bacteria of the genus Ectothiorhodospira (Galinski, Pfeiffer, & Trüper, 1985).

Synthesis Analysis

  • The synthesis of related pyrimidine derivatives has been explored in various studies, indicating diverse methods and conditions for creating such compounds (Kress, 1994), (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Molecular Structure Analysis

  • Investigations into the molecular structures of similar compounds have been conducted using techniques like X-ray diffraction, showcasing the arrangement and bonding in these molecules (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Chemical Reactions and Properties

  • Chemical properties, including reactivity and synthesis pathways of pyrimidine derivatives, have been examined, providing insights into the behavior of such compounds under various chemical conditions (Baker & Jordaan, 1965).

Physical Properties Analysis

  • The physical properties, including the solubility, melting point, and crystalline structure of related compounds, have been analyzed through different experimental approaches (Ji, 2006).

Chemical Properties Analysis

  • Chemical properties such as acidity, basicity, and reactivity of pyrimidine derivatives, including their interactions with other chemical entities, are essential for understanding their behavior in various environments (Shaabani et al., 2009).

Scientific Research Applications

  • Organic & Biomolecular Chemistry : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core . It has a remarkably low pKa value of about 4.9 in water . Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .

  • Synthesis of Natural Products and Analogs : Meldrum’s acid and its derivatives have been applied to the synthesis of natural products and analogs . This critical review covers all relevant literature from 1991 to August 2007 .

  • Biotechnological Applications : Certain microorganisms can thrive in extreme environments, such as hot springs, ice caves, acid drainage, and salt marshes . Some can even grow in toxic waste, organic solvents, and heavy metals . These microbes, known as extremophiles, possess several physiological and molecular adaptations including the production of extremolytes, ice nucleating proteins, pigments, extremozymes, and exopolysaccharides . These metabolites are used in many biotechnological industries for making biofuels, developing new medicines, food additives, cryoprotective agents, etc .

  • Acid-Base Equilibria in Industry and Daily Life : Acid-base balance in the body is maintained by two general mechanisms: selective excretion of acids or bases, and by the buffering action of weak acid-base systems in body fluids . Over a 24-hour period, the adult human eliminates the equivalent of about 20-40 moles of H+ by way of the lungs in the form of CO2 .

  • Food Industry : Acetic acid is a commodity chemical with the global demand of approximately 15 million tons per year with several applications in the chemical and food industry . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry .

  • Leather Industry : Stearic acid finds application in the leather industry, where it is used as a softening agent and conditioner . Its ability to enhance the flexibility and feel of leather contributes to the production of high-quality leather goods, such as shoes, bags, and upholstery .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDGNNXTNENIF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542516
Record name (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIc acid

CAS RN

103365-69-1
Record name (4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, hexahydro-1-methyl-2,6-dioxo-, (4S)
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